molecular formula C20H19N3O6 B5307136 2-[(2Z)-2-[(4-Methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]propanoic acid

2-[(2Z)-2-[(4-Methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]propanoic acid

Cat. No.: B5307136
M. Wt: 397.4 g/mol
InChI Key: LRWYLSUWGFTBQS-BOPFTXTBSA-N
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Properties

IUPAC Name

2-[[(Z)-2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6/c1-12-6-8-15(9-7-12)18(24)22-17(19(25)21-13(2)20(26)27)11-14-4-3-5-16(10-14)23(28)29/h3-11,13H,1-2H3,(H,21,25)(H,22,24)(H,26,27)/b17-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWYLSUWGFTBQS-BOPFTXTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2Z)-2-[(4-Methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]propanoic acid is not well-documented. its structure suggests that it may interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding. The pathways involved would depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar compounds include other formamido and nitrophenyl derivatives. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 2-[(2Z)-2-[(4-Methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]propanoic acid lies in its combination of these groups, which may confer unique chemical and biological properties .

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